PI5P4Ks-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI5P4Ks-IN-3 is a compound that targets phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), a family of enzymes involved in the regulation of phosphoinositide signaling pathways. These enzymes play a crucial role in various cellular processes, including membrane trafficking, cytoskeletal organization, and cell survival. This compound has emerged as a promising therapeutic agent, particularly in the context of cancer research, due to its ability to modulate these signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI5P4Ks-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques such as condensation reactions, cyclization, and functional group transformations.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Scale-Up: Adjusting reaction parameters such as temperature, pressure, and solvent volume to accommodate larger quantities of reactants.
Process Optimization: Implementing process optimization techniques to improve reaction efficiency and minimize by-products.
Quality Control: Establishing stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
PI5P4Ks-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups, resulting in modified analogs of this compound .
Scientific Research Applications
PI5P4Ks-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
PI5P4Ks-IN-3 exerts its effects by inhibiting the activity of PI5P4Ks, which are responsible for phosphorylating phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI4,5P2). This inhibition disrupts the normal signaling pathways regulated by PI4,5P2, leading to alterations in cellular processes such as membrane trafficking, cytoskeletal organization, and cell survival. The compound’s mechanism of action involves binding to the active site of PI5P4Ks, thereby preventing the phosphorylation of PI5P .
Comparison with Similar Compounds
PI5P4Ks-IN-3 can be compared with other similar compounds, such as:
NIH-12848: A selective inhibitor of PI5P4K gamma, which exhibits a non-ATP-competitive, allosteric binding mode.
The uniqueness of this compound lies in its specific targeting of PI5P4Ks and its potential therapeutic applications in cancer treatment, making it a valuable tool for scientific research and drug development .
Properties
Molecular Formula |
C32H31N7O2 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C32H31N7O2/c1-22-9-15-27(16-10-22)39-19-17-28-30(33-21-34-31(28)39)36-25-6-4-7-26(20-25)37-32(41)23-11-13-24(14-12-23)35-29(40)8-5-18-38(2)3/h4-17,19-21H,18H2,1-3H3,(H,35,40)(H,37,41)(H,33,34,36)/b8-5+ |
InChI Key |
QSHQSGKUSRNJPU-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)/C=C/CN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.